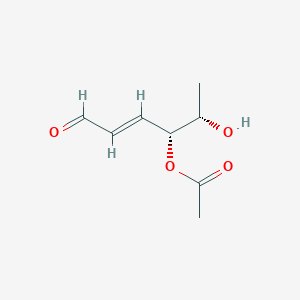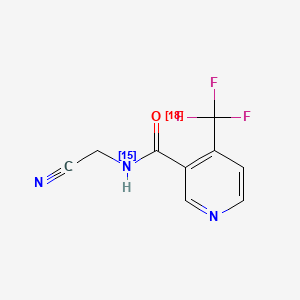
1-(2-Fluoro-6-methoxyphenyl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-6-methoxyphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H10ClFN2O and a molecular weight of 192.62 . This compound is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a hydrazine moiety. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-6-methoxyphenyl)hydrazine hydrochloride typically involves the reaction of 2-fluoro-6-methoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-6-methoxyphenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
1-(2-Fluoro-6-methoxyphenyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-6-methoxyphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The fluoro and methoxy groups can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylhydrazine hydrochloride: Similar structure but lacks the fluoro group.
2-Fluoro-4-methoxyphenylhydrazine hydrochloride: Similar structure but with different substitution pattern on the phenyl ring.
Uniqueness
1-(2-Fluoro-6-methoxyphenyl)hydrazine hydrochloride is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability and specificity in various applications .
Properties
Molecular Formula |
C7H10ClFN2O |
|---|---|
Molecular Weight |
192.62 g/mol |
IUPAC Name |
(2-fluoro-6-methoxyphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C7H9FN2O.ClH/c1-11-6-4-2-3-5(8)7(6)10-9;/h2-4,10H,9H2,1H3;1H |
InChI Key |
HKSHNEJUTATBKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)F)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


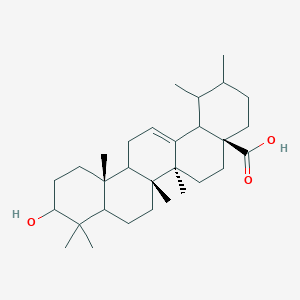
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,.0,.012,1]octadecan-15-ol](/img/structure/B14071879.png)


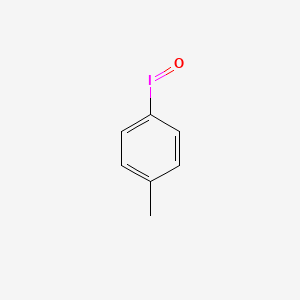
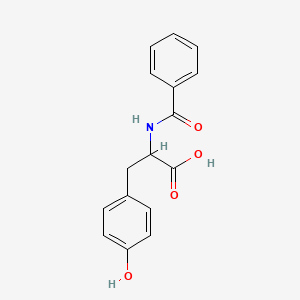


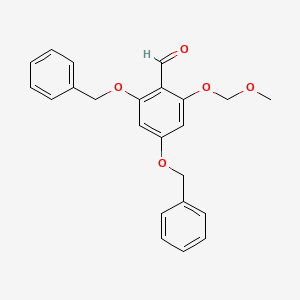

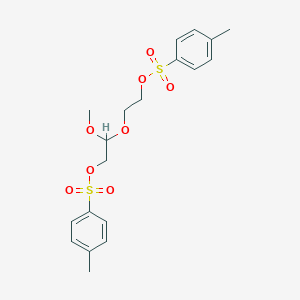
![3-{[3-(2,3-Difluorophenyl)-5-sulfanyl-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B14071925.png)
